2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid
Description
2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid is a fluorinated organic compound characterized by a propanoic acid backbone substituted with two methyl groups at the 2-position and a 2-(trifluoromethyl)phenyl group at the 3-position.
Properties
IUPAC Name |
2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-11(2,10(16)17)7-8-5-3-4-6-9(8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNAJJCQPRTWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of trifluoromethylphenyl bromide with a suitable Grignard reagent, followed by the addition of a propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Post-reaction purification steps, such as recrystallization or chromatography, are used to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects: The CF₃ group’s strong electron-withdrawing nature increases carboxylic acid acidity (lower pKa) compared to non-fluorinated analogs .
- Bioactivity Potential: Structural analogs with amino groups (e.g., (2R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid) show promise in targeting LAT1 transporters for drug delivery .
Biological Activity
2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid, a compound with significant biological implications, is characterized by its unique trifluoromethyl group, which enhances its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H13F3O2
- Molecular Weight : 246.23 g/mol
- CAS Number : 1439900-08-9
- Physical State : Solid
- Purity : >98% (GC)
The trifluoromethyl group in the compound is known to influence its interaction with biological targets. This substituent often enhances lipophilicity and metabolic stability, leading to improved bioavailability. Studies indicate that compounds containing trifluoromethyl groups exhibit increased potency against various pathogens due to their ability to modulate enzyme activity and receptor interactions.
Biological Activity
-
Antimicrobial Activity :
- Research has shown that derivatives of trifluoromethyl compounds can exhibit selective antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against Chlamydia trachomatis, with mechanisms involving disruption of bacterial cell function and morphology .
- In a study focusing on the antichlamydial activity of related compounds, it was found that the presence of the trifluoromethyl group significantly contributed to their efficacy .
- Antibacterial Properties :
- Toxicity and Safety :
Case Studies
-
Study on Antichlamydial Activity :
- A study investigated various derivatives for their ability to inhibit C. trachomatis. The results indicated that compounds with a trifluoromethyl substituent were more effective than their non-fluorinated counterparts . The inclusion of this group was crucial for enhancing the overall biological activity.
- Comparative Analysis of Related Compounds :
Data Tables
| Compound Name | CAS Number | Molecular Weight | Antimicrobial Activity |
|---|---|---|---|
| This compound | 1439900-08-9 | 246.23 g/mol | Moderate |
| Related Trifluoromethyl Compound A | 1271556-64-9 | 246.23 g/mol | High |
| Related Trifluoromethyl Compound B | 289686-70-0 | 300.197 g/mol | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
